molecular formula C23H29N3O5S B2954762 N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536699-85-1

N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2954762
CAS No.: 536699-85-1
M. Wt: 459.56
InChI Key: MDWKMHJGZVICHF-UHFFFAOYSA-N
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Description

N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a tetrahydroisoquinoline derivative characterized by a carbothioamide group at position 2, a tert-butyl substituent on the carbothioamide nitrogen, and a 4-nitrophenoxy-methyl moiety at position 1. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may enhance stability or alter intermolecular interactions compared to analogs with electron-donating substituents .

Properties

IUPAC Name

N-tert-butyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-23(2,3)24-22(32)25-11-10-15-12-20(29-4)21(30-5)13-18(15)19(25)14-31-17-8-6-16(7-9-17)26(27)28/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,24,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWKMHJGZVICHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O5S, with a molecular weight of 459.6 g/mol . The compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures can act as NMDA receptor modulators. Specifically, the related compounds have been shown to enhance the function of GluN2C and GluN2D subtypes of NMDA receptors without affecting GluN2A or GluN2B . The activity profile suggests that this compound may exhibit similar NMDA receptor potentiation.

In Vitro Studies

In vitro assays have demonstrated that derivatives of the tetrahydroisoquinoline core can significantly enhance receptor activity. For instance, one study reported an EC50 value of approximately 12 µM for a closely related compound in enhancing NMDA receptor responses . This suggests that this compound may have comparable potency.

Study 1: NMDA Receptor Potentiation

A study focused on the biological effects of tetrahydroisoquinoline derivatives found that certain compounds selectively enhanced NMDA receptor activity in neuronal cultures. These findings indicate potential therapeutic applications in neuroprotection and cognitive enhancement .

Study 2: Anticancer Activity

Another investigation explored the anticancer properties of related isoquinoline derivatives. The results showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer activity .

Table 1: Biological Activities of Related Compounds

Compound NameEC50 (µM)Activity Type
N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)TBDNMDA Receptor Potentiation
Compound A (related structure)12NMDA Receptor Potentiation
Compound B (related structure)15Anticancer Activity

Table 2: Summary of In Vitro Findings

Study ReferenceCell LineObserved Effect
BHK CellsEnhanced NMDA receptor activity
Various Cancer LinesSignificant cytotoxicity

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with related tetrahydroisoquinoline derivatives reported in the literature.

Structural Analogues: Functional Group Variations
Compound Name Key Substituents Molecular Formula Yield Key Spectral Data (1H NMR, HRMS) Reference
N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide - 4-Nitrophenoxy-methyl
- tert-butyl carbothioamide
C₂₄H₃₀N₃O₅S N/A Not reported in evidence
(±)-tert-Butyl 6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (5h) - 2-Oxo-2-phenylethyl
- tert-butyl carboxylate
C₂₅H₃₁NO₅ 63% 1H NMR (400 MHz, CDCl₃): δ 6.68–6.64 (m, 1H), 5.62 (t, J = 6.4 Hz); HRMS m/z: 391.2366 (M⁺)
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) - Diethylamino-methoxyphenyl
- Benzyl acetamide
C₃₃H₄₂N₃O₅ 76% 1H NMR: Rotameric mixtures; HRMS m/z consistent with theoretical
Methyl (R)-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (226f) - 3,4,5-Trimethoxybenzyl
- Methyl carboxylate
C₂₄H₂₉NO₇ 40% 1H NMR: Rotamers (55:45); [α]D = −150.2 (c= 0.27, CHCl₃); 93% ee

Key Observations :

  • Functional Group Impact : Replacing the carbothioamide group with carboxylate (e.g., 5h) or acetamide (e.g., 30) reduces sulfur-related reactivity but may improve solubility. The carbothioamide’s thiourea moiety in the target compound could enhance metal-binding or hydrogen-bonding capacity .
  • Substituent Effects: The 4-nitrophenoxy group in the target compound contrasts with electron-rich substituents (e.g., 3,4,5-trimethoxybenzyl in 226f), which are common in CNS-targeting agents. Nitro groups may confer redox activity or photostability but increase toxicity risks .

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